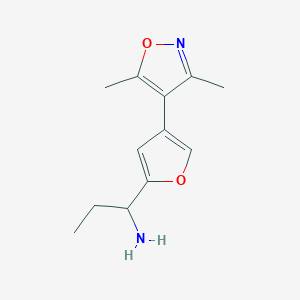
1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine is a synthetic organic compound that features a unique structure combining an isoxazole ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine typically involves multi-step organic reactions One common method starts with the preparation of 3,5-dimethylisoxazole, which is then coupled with a furan derivative
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol): This compound shares the isoxazole ring but differs in the attached aromatic system.
3,5-Dimethylisoxazole derivatives: These compounds have similar core structures but vary in their substituents, affecting their reactivity and applications.
Uniqueness: 1-(4-(3,5-Dimethylisoxazol-4-yl)furan-2-yl)propan-1-amine is unique due to its combination of an isoxazole ring and a furan ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]propan-1-amine |
InChI |
InChI=1S/C12H16N2O2/c1-4-10(13)11-5-9(6-15-11)12-7(2)14-16-8(12)3/h5-6,10H,4,13H2,1-3H3 |
InChI Key |
GIRNCSPRXZCLGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CO1)C2=C(ON=C2C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



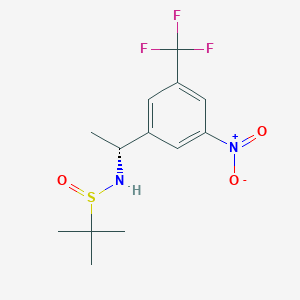

![[1-Benzyl-4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-2,5-dioxopyrrolidin-3-yl] benzoate](/img/structure/B12855268.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12855275.png)
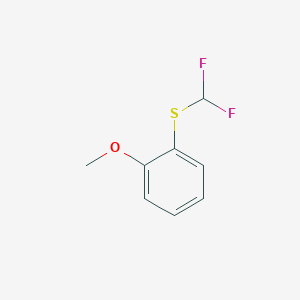
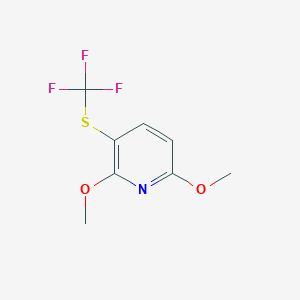

![7-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855304.png)


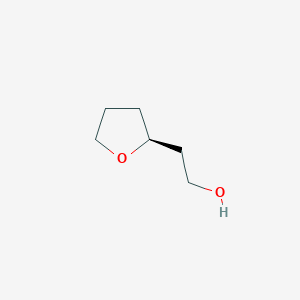
![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)

